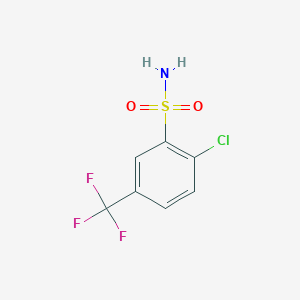

2-Chloro-5-trifluoromethyl-benzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3NO2S/c8-5-2-1-4(7(9,10)11)3-6(5)15(12,13)14/h1-3H,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWGUZQVBGYSBEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30399696 | |

| Record name | 2-Chloro-5-trifluoromethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

779-71-5 | |

| Record name | 2-Chloro-5-trifluoromethyl-benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30399696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Chloro-5-trifluoromethyl-benzenesulfonamide CAS number and properties

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS: 779-71-5)

Introduction

This compound is a fluorinated aromatic sulfonamide that serves as a crucial building block in modern synthetic chemistry. Its structural features—a chlorinated and trifluoromethylated benzene ring attached to a sulfonamide group—make it a highly valuable intermediate in the development of new pharmaceutical and agrochemical agents. The presence of the trifluoromethyl (-CF3) group is particularly significant, as it can enhance key properties of a final molecule, such as metabolic stability, lipophilicity, and binding affinity, which are critical considerations in drug design.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in the chemical and life sciences.

Chemical Identity and Physicochemical Properties

The fundamental identity and properties of a chemical compound are the bedrock of its application in research and development. Below are the key identifiers and physicochemical characteristics of this compound.

Chemical Structure

Caption: A typical two-step synthesis pathway for this compound.

Experimental Protocol (Illustrative)

This protocol describes a representative method for the synthesis. Note that specific conditions may require optimization.

Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 54090-08-3)

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize HCl gas).

-

Reagent Addition: Charge the flask with 1-chloro-4-(trifluoromethyl)benzene. Cool the flask in an ice bath to 0-5°C.

-

Chlorosulfonation: Add chlorosulfonic acid dropwise via the dropping funnel, maintaining the internal temperature below 10°C. The molar ratio of chlorosulfonic acid to the starting material is typically between 3:1 and 5:1.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Workup: Carefully pour the reaction mixture onto crushed ice. The product will precipitate as a solid.

-

Isolation: Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum. The crude 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride can be used directly in the next step or purified by recrystallization. [4] Step 2: Synthesis of this compound (CAS: 779-71-5)

-

Reaction Setup: In a well-ventilated fume hood, dissolve the crude sulfonyl chloride from Step 1 in a suitable organic solvent (e.g., acetone or THF) in a pressure-rated vessel.

-

Amination: Cool the solution in an ice bath and bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonium hydroxide. Seal the vessel and stir at room temperature. The reaction is often exothermic and should be controlled.

-

Reaction Progression: Stir for several hours until the starting sulfonyl chloride is consumed (monitored by TLC).

-

Workup: If an aqueous ammonia solution was used, dilute the mixture with water. The product, being less soluble, will precipitate. If gaseous ammonia was used, the solvent can be removed under reduced pressure.

-

Isolation and Purification: Filter the precipitated solid, wash thoroughly with water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Applications in Research and Development

The utility of this compound stems from the unique combination of the sulfonamide functional group and the trifluoromethyl substituent.

-

Pharmaceutical Drug Design: Primary sulfonamides are a well-established class of pharmacophores found in numerous marketed drugs, including antibacterial agents, diuretics, and anti-inflammatory drugs. [5]The trifluoromethyl group is frequently incorporated into drug candidates to block metabolic degradation, increase bioavailability, and enhance binding affinity to target proteins. [2][3]This makes this compound an attractive starting material for synthesizing novel therapeutic agents.

-

Agrochemical Synthesis: The trifluoromethyl group imparts beneficial properties to agrochemicals, such as enhanced efficacy and metabolic stability in the field. [1]This compound serves as an intermediate in the production of next-generation herbicides, insecticides, and fungicides that require these improved characteristics for potency and longevity. [1]* Building Block for Chemical Libraries: Due to its reactive sulfonamide group, this molecule can be readily derivatized, making it an ideal scaffold for building combinatorial libraries for high-throughput screening in drug discovery campaigns.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The information below is a summary from available Safety Data Sheets (SDS).

Hazard Identification

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement(s) |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation. [6] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation. [6] |

Safe Handling and Storage

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. [7][8]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield. [6][7] * Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. [7][8] * Respiratory Protection: If dust is generated, use a suitable respirator. [7]* Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling. [6][7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases. [7][8]

-

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. [6][8]* After Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. If skin irritation occurs, get medical advice. [6][8]* After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [6][8]* After Swallowing: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell. [6][8]

Conclusion

This compound is a compound of significant interest to the scientific community, particularly in medicinal and agricultural chemistry. Its well-defined physicochemical properties, established synthetic routes, and the advantageous characteristics imparted by its functional groups make it a versatile and valuable tool for developing new and improved chemical entities. Adherence to strict safety protocols is mandatory to ensure its responsible and effective use in research and development.

References

-

Oakwood Chemical. This compound, 97% Purity. [Link]

-

CPAchem Ltd. Safety data sheet. [Link]

-

PubChem. 2-Chloro-5-fluorobenzenesulfonamide. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

LinkedIn. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]

- Google Patents. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of a chlorine atom and a trifluoromethyl group onto the benzenesulfonamide scaffold imparts unique electronic and lipophilic characteristics, influencing its biological activity, metabolic stability, and pharmacokinetic profile. Understanding these fundamental properties is paramount for its effective application in research and development.

Compound Identification and Core Physicochemical Parameters

A foundational understanding of a compound begins with its unambiguous identification and a summary of its key physical constants. These parameters are the initial data points in any drug discovery cascade, influencing everything from initial screening to formulation development.

| Property | Value | Source |

| CAS Number | 779-71-5 | [1] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [1] |

| Molecular Weight | 259.63 g/mol | [1] |

| Melting Point | 158.5-160 °C | [2] |

| Boiling Point (Predicted) | 347.1 ± 52.0 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.584 ± 0.06 g/cm³ | [2] |

| LogP (Predicted) | 2.0062 | |

| pKa (Predicted) | 9.27 ± 0.60 | [2] |

Expert Insight: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, such as the one reported for this compound, typically signifies a high degree of purity.[3] The predicted LogP value of approximately 2 suggests that this compound possesses a balanced lipophilicity, a desirable trait for oral drug candidates as it often correlates with good membrane permeability and subsequent absorption.

Structural Elucidation: Predicted Spectroscopic Data

2.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the chloro, trifluoromethyl, and sulfonamide groups.

2.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons will be significantly affected by the attached functional groups. Aromatic carbons bonded to the electron-withdrawing groups are expected to be shifted downfield.

2.3. Predicted ¹⁹F NMR Spectrum

The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. A single signal is expected for the -CF₃ group, and its chemical shift provides a sensitive probe of the local electronic environment.

Experimental Determination of Physicochemical Properties: Protocols and Rationale

The following section details robust, field-proven methodologies for the experimental determination of the key physicochemical properties of this compound. The causality behind each experimental choice is explained to ensure a thorough understanding of the principles at play.

Determination of Melting Point

Principle: The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the solid phase transitions to the liquid phase.[4] Impurities typically depress and broaden the melting range.[3]

Methodology: Capillary Method [5]

-

Sample Preparation: Finely grind a small amount of the crystalline this compound.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating Rate: Initially, heat the sample rapidly to determine an approximate melting range. For the final, accurate measurement, reduce the heating rate to 1-2 °C per minute when the temperature is within 20 °C of the expected melting point.[6]

-

Observation: Record the temperature at which the first liquid droplet appears and the temperature at which the last solid crystal melts. This range is the melting point of the substance.

Self-Validation: A narrow melting point range (typically ≤ 2 °C) is indicative of a pure compound. For confirmation, a mixed melting point determination can be performed with an authentic, pure sample. If there is no depression in the melting point, the samples are identical.

Diagram: Melting Point Determination Workflow

Caption: Workflow for Melting Point Determination.

Determination of Aqueous Solubility

Principle: The aqueous solubility of a compound is its saturation concentration in water at a specific temperature.[7] This is a critical parameter for drug development, influencing dissolution, absorption, and bioavailability. The OECD 105 guideline provides standardized methods for this determination.[7][8][9][10][11]

Methodology: Flask Method (for solubilities > 10⁻² g/L) [7]

-

Sample Preparation: Add an excess amount of this compound to a known volume of distilled water in a flask.

-

Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Allow the undissolved solid to settle. Centrifuge or filter the solution to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved compound in the clear aqueous phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature.

Self-Validation: The attainment of a plateau in the concentration of the dissolved compound over time indicates that equilibrium has been reached. Analysis of samples taken at different time points (e.g., 24h and 48h) should yield consistent results.

Determination of Partition Coefficient (LogP)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. LogP is the logarithm of this ratio and is a measure of the compound's lipophilicity.[12][13]

Methodology: Shake-Flask Method [12][13][14][15]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Sample Preparation: Prepare a stock solution of this compound in either the aqueous or organic phase.

-

Partitioning: Add a known volume of the stock solution to a flask containing a known volume of the other phase.

-

Equilibration: Shake the flask for a sufficient time to allow for partitioning equilibrium to be reached (e.g., 2-4 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Determine the concentration of the compound in both the aqueous and organic phases using HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Self-Validation: The LogP value should be independent of the initial concentration of the compound, provided the concentration is not high enough to cause saturation in either phase. Performing the experiment with different initial concentrations can validate the result.

Diagram: LogP Determination Workflow

Caption: Workflow for LogP Determination.

Determination of Acidity Constant (pKa)

Principle: The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound. For a sulfonamide, the proton on the nitrogen is acidic. The pKa value is crucial as it determines the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and interaction with biological targets.[16][17]

Methodology: Potentiometric Titration [16][17][18]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent mixture (e.g., water-methanol) to ensure solubility.

-

Titration Setup: Place the solution in a thermostated vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the first or second derivative of the titration curve.

Self-Validation: The shape of the titration curve should be sigmoidal for a monoprotic acid. The pKa value should be reproducible over multiple titrations.

Synthesis and Purification

A reliable supply of pure material is essential for accurate physicochemical and biological evaluation. The following outlines a common synthetic route to aryl sulfonamides and a standard purification protocol.

Synthesis

Principle: Aryl sulfonamides are most commonly synthesized by the reaction of an aryl sulfonyl chloride with ammonia or an amine.[19][20] The precursor, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, can be prepared from 2-chloro-5-(trifluoromethyl)aniline via a Sandmeyer-type reaction.

Methodology: Amination of 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Ammonia Addition: Cool the solution in an ice bath and bubble ammonia gas through the solution or add aqueous ammonia dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Purification

Principle: Recrystallization is a powerful technique for purifying crystalline solids.[21][22][23][24] It relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.

Methodology: Single-Solvent Recrystallization [21]

-

Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at low temperatures (e.g., ethanol-water mixture).

-

Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

-

Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

-

Drying: Dry the purified crystals under vacuum.

Self-Validation: The purity of the recrystallized product can be confirmed by a sharp melting point and by spectroscopic analysis (NMR).

Diagram: Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification.

Conclusion

The physicochemical properties of this compound outlined in this guide provide a critical foundation for its application in drug discovery and development. The methodologies presented are robust and can be readily implemented in a laboratory setting to generate high-quality, reproducible data. A thorough understanding and experimental determination of these parameters are indispensable for advancing our knowledge of this and other promising molecules.

References

-

Qiang, Z., & Adams, C. (2004). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics. Water Research, 38(12), 2874-2890. [Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. [Link]

-

ResearchGate. (2025). Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics | Request PDF. [Link]

-

Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. [Link]

-

Mettler Toledo. (n.d.). What is Melting Point?. [Link]

-

Dodge, J. A., et al. (2012). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Organic Letters, 14(10), 2552–2555. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

-

Scymaris. (n.d.). Water Solubility. [Link]

-

OECD. (1995). Test No. 105: Water Solubility. [Link]

-

University of California, Los Angeles. (2009). Using Melting Point to Determine Purity of Crystalline Solids. [Link]

-

ResearchGate. (2020). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]

-

Situ Biosciences. (n.d.). OECD 105 – Water Solubility. [Link]

-

ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. [Link]

-

Wired Chemist. (n.d.). Determination of Melting Point. [Link]

-

MIT Digital Lab Techniques Manual. (2010). Melting Point. [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [Link]

-

Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

-

University of Calgary. (n.d.). Melting point determination. [Link]

-

Semantic Scholar. (2019). Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

-

ACS Publications. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. [Link]

-

ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. [Link]

-

PubMed Central. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

- Google Patents. (n.d.).

-

MDPI. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. [Link]

-

National Institutes of Health. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

Beilstein Journals. (n.d.). Supporting Information for: Copper-mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. [Link]

-

National Institutes of Health. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

-

Open Access LMU. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

Michigan State University. (n.d.). Experiments for CEM 355 US18. [Link]

-

National Institutes of Health. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 3. chm.uri.edu [chm.uri.edu]

- 4. mt.com [mt.com]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. m.youtube.com [m.youtube.com]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. researchgate.net [researchgate.net]

- 14. LogP / LogD shake-flask method [protocols.io]

- 15. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]

- 23. mdpi.com [mdpi.com]

- 24. mt.com [mt.com]

An In-depth Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-trifluoromethyl-benzenesulfonamide, a compound of significant interest in medicinal chemistry and drug discovery. We will delve into its molecular structure, physicochemical properties, and its potential applications as a building block for novel therapeutic agents.

Molecular Identity and Structure

This compound is an aromatic organic compound characterized by a benzene ring substituted with a chloro group, a trifluoromethyl group, and a sulfonamide functional group.

-

IUPAC Name: 2-chloro-5-(trifluoromethyl)benzenesulfonamide[1]

The spatial arrangement of these functional groups on the benzene ring is crucial for its chemical reactivity and biological activity. The chloro and trifluoromethyl groups are positioned at carbons 2 and 5, respectively, relative to the sulfonamide group at carbon 1.

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These parameters are essential for predicting its behavior in biological systems and for designing experimental protocols.

| Property | Value | Source |

| Molecular Weight | 259.63 g/mol | [2][3][5][6] |

| Exact Mass | 258.9681618 Da | [6] |

| Heavy Atom Count | 15 | [6] |

| Rotatable Bond Count | 1 | [5][6] |

| Topological Polar Surface Area (TPSA) | 60.16 Ų | [5] |

| LogP (octanol-water partition coefficient) | 2.0062 | [5] |

| Hydrogen Bond Donors | 1 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

Significance in Drug Discovery and Medicinal Chemistry

The unique combination of functional groups in this compound makes it a valuable scaffold in drug discovery.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a bioisostere for a chlorine atom and is frequently incorporated into drug candidates to enhance their pharmacological profiles.[7] Its strong electron-withdrawing nature and high lipophilicity can lead to:

-

Improved Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic degradation, which can increase the drug's half-life.[7]

-

Enhanced Bioavailability: Increased lipophilicity can improve a molecule's ability to cross biological membranes.[7][8]

-

Increased Binding Affinity: The -CF₃ group can modulate the pKa of nearby functional groups and participate in favorable interactions with protein targets.[9]

The Sulfonamide Moiety

The benzenesulfonamide core is a well-established pharmacophore found in a wide range of clinically used drugs, including diuretics, anti-diabetic agents, and antibiotics.[10] Sulfonamides are known to act as inhibitors of various enzymes, most notably carbonic anhydrases.

The presence of both the sulfonamide and trifluoromethyl groups suggests that this compound is a promising starting point for the synthesis of inhibitors for various therapeutic targets. For instance, related benzimidazole derivatives have been explored as potent inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory pathway.[11]

Conceptual Synthesis and Characterization Workflow

A typical workflow for the synthesis and characterization of such a compound would involve the following steps:

Caption: A conceptual workflow for the synthesis and characterization of a target compound.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted for detailed handling and disposal information.

Conclusion

This compound is a synthetically accessible and medicinally relevant molecule. Its structural features, particularly the trifluoromethyl and sulfonamide groups, make it an attractive building block for the development of novel therapeutic agents. The physicochemical properties of this compound are well-suited for its potential use in drug discovery programs targeting a variety of diseases. Further research into the synthesis of derivatives and their biological evaluation is warranted to fully explore the therapeutic potential of this chemical scaffold.

References

-

PubChem. 2-Chloro-5-fluorobenzenesulfonamide. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol. [Link]

-

Chemcasts. Thermophysical Properties of 2-(Trifluoromethyl)benzenesulfonamide. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

LookChem. Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis. [Link]

- Google Patents. DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.

- Google Patents. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.

-

PubMed. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[2][3]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor. [Link]

-

PubChem. 2-Fluoro-5-(trifluoromethyl)benzenesulfonic acid. [Link]

-

PubChem. 2-Chloro-5-(trifluoromethyl)pyridine. [Link]

-

MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

ResearchGate. Antimicrobial activity of sulfonamides containing 5-chloro-2-hydroxybenzaldehyde and 5-chloro-2-hydroxybenzoic acid scaffold. [Link]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. scbt.com [scbt.com]

- 3. This compound | 779-71-5 [chemicalbook.com]

- 4. 2-Chloro-5-(trifluoromethyl)benzenesulfonamide | 779-71-5 [sigmaaldrich.com]

- 5. chemscene.com [chemscene.com]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. jelsciences.com [jelsciences.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

Foreword: The Strategic Importance of Fluorinated Sulfonamides

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms and sulfonamide moieties into molecular scaffolds has proven to be a highly effective strategy for modulating physicochemical and biological properties. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve bioavailability.[1] Concurrently, the benzenesulfonamide framework is a well-established pharmacophore, integral to a wide array of therapeutic agents. The title compound, 2-Chloro-5-trifluoromethyl-benzenesulfonamide, emerges at the confluence of these key structural motifs, representing a valuable building block for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, grounded in established chemical principles and supported by practical, field-proven insights.

Retrosynthetic Analysis: A Two-Step Approach

A logical retrosynthetic analysis of this compound points to a robust and industrially scalable two-step synthesis. The primary disconnection occurs at the sulfur-nitrogen bond of the sulfonamide, leading to the key intermediate, 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride, and a simple ammonia source. The sulfonyl chloride, in turn, can be accessed from the readily available 2-chloro-5-(trifluoromethyl)aniline via a diazotization reaction followed by a Sandmeyer-type sulfonyl chlorination.

Caption: Retrosynthetic analysis of this compound.

This approach is advantageous due to the commercial availability of the starting aniline and the well-documented reliability of the involved transformations.

Synthesis Pathway I: Diazotization and Sulfonyl Chlorination of 2-chloro-5-(trifluoromethyl)aniline

The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone of industrial organic synthesis. The process begins with the diazotization of the amine, followed by the introduction of the sulfonyl chloride moiety.

Step 1: Diazotization of 2-chloro-5-(trifluoromethyl)aniline

The initial step involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid.[2] This reaction is conducted at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.

Caption: Diazotization of 2-chloro-5-(trifluoromethyl)aniline.

Experimental Protocol:

A detailed protocol for the diazotization of a substituted aniline is as follows, and can be adapted for 2-chloro-5-(trifluoromethyl)aniline:

-

To a stirred solution of hydrochloric acid in water, slowly add 2-chloro-5-(trifluoromethyl)aniline.[2]

-

Cool the resulting suspension in an ice-salt bath to between 0 and 5 °C.

-

A solution of sodium nitrite in water is then added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for an additional hour at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sulfonyl Chlorination

The freshly prepared diazonium salt solution is then added to a solution of sulfur dioxide in a suitable solvent, such as acetic acid, in the presence of a copper(I) chloride catalyst.[3] This Sandmeyer-type reaction liberates nitrogen gas and forms the desired 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

Caption: Sulfonyl chlorination of the diazonium salt.

Experimental Protocol:

A general procedure for this transformation is as follows:

-

A solution of sulfur dioxide in glacial acetic acid is prepared and cooled in an ice bath.

-

Copper(I) chloride is added as a catalyst.

-

The cold diazonium salt solution is added portion-wise to the sulfur dioxide solution, controlling the ensuing exotherm and foaming.

-

Upon completion of the addition, the reaction mixture is typically poured into ice water to precipitate the crude sulfonyl chloride.

-

The product can then be isolated by filtration or extraction and purified by distillation or recrystallization.

Synthesis Pathway II: Amination of 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride

The final step in the synthesis is the conversion of the sulfonyl chloride to the sulfonamide. This is typically achieved by reaction with an ammonia source.

Reaction with Aqueous Ammonia

A straightforward and efficient method for the amination of benzenesulfonyl chlorides is the use of aqueous ammonia. The reaction proceeds via nucleophilic attack of ammonia on the electrophilic sulfur atom of the sulfonyl chloride, followed by elimination of hydrogen chloride.

Experimental Protocol:

-

The 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride is dissolved in a suitable organic solvent that is immiscible with water, such as dichloromethane or diethyl ether.

-

The organic solution is cooled in an ice bath.

-

Concentrated aqueous ammonia is added dropwise with vigorous stirring.

-

The reaction is typically rapid and may be exothermic.

-

After the addition is complete, the mixture is stirred for a period to ensure complete reaction.

-

The organic layer is then separated, washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system.

Characterization Data

The following table summarizes key physical and chemical properties for the starting material, intermediate, and final product.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-chloro-5-(trifluoromethyl)aniline | 121-50-6 | C₇H₅ClF₃N | 195.57 |

| 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride | 54090-08-3 | C₇H₃Cl₂F₃O₂S | 279.07 |

| This compound | 779-71-5 | C₇H₅ClF₃NO₂S | 259.63 |

Spectroscopic data, such as NMR, IR, and mass spectrometry, would be essential for the definitive identification and purity assessment of the synthesized compounds. While a comprehensive dataset for the title compound is not available in the provided search results, analogous compounds show characteristic signals. For example, in the ¹H NMR spectrum of a benzenesulfonamide, one would expect to see signals for the aromatic protons and the protons of the sulfonamide group. The IR spectrum would likely show characteristic absorptions for the N-H and S=O stretching vibrations.[4]

Applications and Future Outlook

While specific applications of this compound are not extensively detailed in the public domain, its structural motifs suggest significant potential as an intermediate in the synthesis of high-value molecules. The combination of the chloro, trifluoromethyl, and sulfonamide functionalities makes it a versatile precursor for creating libraries of compounds for screening in drug discovery and agrochemical research. For instance, related trifluoromethyl-substituted benzonitriles are crucial intermediates in the synthesis of herbicides, insecticides, and fungicides.[1] It is highly probable that this compound serves a similar role in the development of proprietary compounds within these industries.

Conclusion

The synthesis of this compound is a well-defined process that leverages fundamental and reliable organic transformations. The two-step pathway, commencing with the diazotization of 2-chloro-5-(trifluoromethyl)aniline and culminating in the amination of the resulting sulfonyl chloride, represents an efficient and scalable route to this valuable intermediate. This guide provides a solid framework for researchers and drug development professionals to approach the synthesis of this and related fluorinated benzenesulfonamides, which are poised to continue playing a significant role in the advancement of life sciences.

References

- Santa Cruz Biotechnology. (n.d.). This compound.

- PubChem. (n.d.). 2-Chloro-5-fluorobenzenesulfonamide.

- ChemicalBook. (n.d.). 2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE.

- Echemi. (n.d.). This compound.

- PrepChem. (n.d.). Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde.

- ChemicalBook. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride AldrichCPR.

- Organic Syntheses. (n.d.). Benzenesulfonyl chloride.

- Caltag Medsystems. (n.d.). Benzenesulfonamide, N-(2-chloro-5-(trifluoromethyl)phenyl)-4-fluoro-.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.

- ChemicalBook. (n.d.). Benzenesulfonamide(98-10-2) 1H NMR spectrum.

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride.

- PubMed Central. (2016). Exploring Flow Procedures for Diazonium Formation.

- PubMed. (2024). Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber.

- BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

- UPB Scientific Bulletin. (n.d.). NOVELL 2-CHLORO-PARAPHENILENE-DIAMINE AND 2,4,5-TRICHLORO-ANILINE DERIVATIVES AS ORGANIC PIGMENTS. SYNTHESES AND PROPERTIES.

- ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.

- Organic Syntheses. (n.d.). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE.

- Sigma-Aldrich. (n.d.). 2-chloro-5-(trifluoromethyl)benzenesulfonamide.

- Sigma-Aldrich. (n.d.). 2-Chloro-5-(trifluoromethyl)benzenesulfonamide.

- Sigma-Aldrich. (n.d.). 2-chloro-3-cyclopropyl-5-(trifluoromethyl)pyridine.

- Google Patents. (n.d.). US20030153767A1 - Method for producing 2-chloro-5-chloromethyl-1,3-thiazole.

Sources

The Synthetic Cornerstone: A Technical Guide to 2-Chloro-5-trifluoromethyl-benzenesulfonamide and its Role in Modern Drug Discovery

Introduction: Beyond a Simple Intermediate

In the landscape of pharmaceutical development, the success of a drug candidate often hinges on the efficiency and scalability of its synthetic route. Certain molecules, while not pharmacologically active themselves, become indispensable building blocks—keystones upon which complex therapeutic agents are constructed. 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS 779-71-5) is a prime example of such a critical intermediate.[1][2] While its own history is not extensively documented, its significance is intrinsically linked to the development of blockbuster drugs, most notably the selective COX-2 inhibitor, Celecoxib.[3][4][5][6]

This guide provides an in-depth technical exploration of this compound, designed for researchers, scientists, and drug development professionals. We will dissect its synthesis, explore its pivotal role in medicinal chemistry, and elucidate the chemical properties that render it a valuable tool in the pharmaceutical scientist's arsenal. Our focus will be on the "why" behind the "how," offering insights into the strategic choices made during its synthesis and application.

Physicochemical Properties and Strategic Importance

The utility of this compound as a synthetic intermediate is rooted in its unique molecular architecture. The presence of a trifluoromethyl (-CF3) group, a chloro (-Cl) atom, and a sulfonamide (-SO2NH2) moiety on the benzene ring creates a versatile scaffold with distinct reactivity at each position.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C7H5ClF3NO2S | Provides the elemental composition.[1] |

| Molecular Weight | 259.63 g/mol | A key parameter for stoichiometric calculations in reactions.[1] |

| Appearance | White to off-white solid | Standard physical state under normal conditions.[7] |

| Trifluoromethyl Group | Strong electron-withdrawing group | Enhances the lipophilicity and metabolic stability of the final drug molecule.[8][9][10] |

| Sulfonamide Group | Can act as a directing group and a key pharmacophore | The acidic proton on the nitrogen allows for various chemical transformations. The sulfonamide moiety is a common feature in many bioactive molecules.[7][11] |

| Chloro Group | A potential site for nucleophilic substitution or cross-coupling reactions | Offers a handle for further molecular elaboration, although it is often retained in the final structure of drugs like Celecoxib. |

The trifluoromethyl group is particularly noteworthy. Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic ring and the acidity of the sulfonamide protons.[8][9] Furthermore, the incorporation of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance drug efficacy by improving metabolic stability and membrane permeability.[10]

Synthesis of this compound: A Step-by-Step Analysis

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. A common synthetic route starts from the readily available 3-amino-4-chlorobenzotrifluoride.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

Step 1: Diazotization of 3-Amino-4-chlorobenzotrifluoride

-

Rationale: The conversion of the primary aromatic amine to a diazonium salt is a classic and reliable method to introduce a wide range of functional groups onto an aromatic ring. The low temperature (0-5 °C) is critical to prevent the unstable diazonium salt from decomposing.

-

Procedure:

-

Suspend 3-amino-4-chlorobenzotrifluoride in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional hour at 0-5 °C to ensure complete formation of the diazonium salt.[12]

-

Step 2: Sulfonylchlorination

-

Rationale: The introduction of the sulfonyl chloride group is achieved through a copper-catalyzed reaction with sulfur dioxide. This is a variation of the Sandmeyer reaction.

-

Procedure:

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.

-

Slowly add the cold diazonium salt solution from Step 1 to the sulfur dioxide solution. Vigorous gas evolution (nitrogen) will be observed.

-

Allow the reaction to warm to room temperature and stir until the gas evolution ceases.

-

The resulting 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride can be isolated by extraction.[13][14][15]

-

Step 3: Amination to Form the Sulfonamide

-

Rationale: The final step involves the conversion of the sulfonyl chloride to the sulfonamide. This is a straightforward nucleophilic substitution reaction using ammonia.

-

Procedure:

-

Dissolve the crude 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride in an inert solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath and slowly add an excess of concentrated ammonium hydroxide.

-

Stir the mixture vigorously for several hours.

-

The product, this compound, will precipitate and can be collected by filtration, washed, and dried.

-

Application in Drug Synthesis: The Case of Celecoxib

The primary application of this compound is as a key building block in the synthesis of Celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[3][6][16]

Caption: Simplified synthetic route to Celecoxib.

While this compound is not directly depicted in this simplified scheme, a closely related precursor, 4-hydrazinobenzenesulfonamide, is. The synthesis of this precursor often starts from a benzenesulfonamide derivative. The structural features of this compound make it an ideal starting material for creating a diverse library of Celecoxib analogs for structure-activity relationship (SAR) studies.[17][18][19] By modifying the chloro and trifluoromethyl groups, researchers can fine-tune the pharmacokinetic and pharmacodynamic properties of the resulting compounds.

Beyond Celecoxib: A Versatile Scaffold

The utility of this compound extends beyond the synthesis of Celecoxib. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of therapeutic agents, including diuretics, anticonvulsants, and antiviral drugs.[11] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel drug candidates targeting various diseases. For instance, it has been used in the development of nematocidal agents.[20]

Conclusion: An Unsung Hero of Drug Development

This compound is a testament to the critical role of synthetic intermediates in the pharmaceutical industry. While it may not be a household name, its contribution to the development of life-changing medications is undeniable. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance as a versatile and valuable building block. For the drug development professional, a thorough understanding of such key intermediates is not just a matter of academic interest; it is fundamental to the art and science of creating the medicines of tomorrow.

References

- Synthesis method of celecoxib - Eureka | Patsnap.

- Celecoxib Intermediates: Key Steps In Synthesis.

- The Chemistry of Celecoxib: Understanding Key Intermediates and Their Roles.

- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central.

- A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives - Benchchem.

- CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide - CymitQuimica.

- CN1308057A - INtermediate for producing 2-trifluoromethoxy benzene sulfonamide - Google Patents.

- 2-Chloro-5-(trifluoromethyl)benzenesulfonamide AldrichCPR | Sigma-Aldrich.

- This compound | CAS 779-71-5 | SCBT.

- Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 - Smolecule.

- US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents.

- Synthesis of 2-chloro-5-(trifluoromethylthio)benzyl alcohol - PrepChem.com.

- Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde - PrepChem.com.

- United States Patent (19) - Googleapis.com.

- This compound - Fluorochem.

- Why 2-Chloro-5-(trifluoromethyl)benzonitrile is Essential for Agrochemical Synthesis.

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents.

- SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB - Zenodo.

- DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide - Google Patents.

- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PubMed Central.

- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Publications.

- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents.

- US3465051A - Chloromethylation of benzene compounds - Google Patents.

- Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed.

- 2-chloro-5-(trifluoromethyl)benzenesulfonamide - Sigma-Aldrich.

- Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors - Journal of Kerman University of Medical Sciences.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

- 2-Chloro-5-fluorobenzenesulfonamide | C6H5ClFNO2S | CID 50998095 - PubChem.

- 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich.

- CAS 1698-38-0 | 2-(Benzylamino)-5-(trifluoromethyl)benzenesulfonamide - Synblock.

- 2-Chloro-5-(trifluoromethyl)benzenesulfonyl chloride | CAS 54090-08-3 | SCBT.

- 2-(Trifluoromethyl)benzenesulfonamide | CAS 1869-24-5 | SCBT.

- 54090-08-3(2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Product Description - ChemicalBook.

Sources

- 1. scbt.com [scbt.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. nbinno.com [nbinno.com]

- 6. zenodo.org [zenodo.org]

- 7. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]

- 8. Buy 2-Methoxy-5-(trifluoromethyl)benzenesulfonyl chloride | 612541-12-5 [smolecule.com]

- 9. nbinno.com [nbinno.com]

- 10. mdpi.com [mdpi.com]

- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. 2-chloro-5-(trifluoromethyl)benzenesulfonyl chloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 14. scbt.com [scbt.com]

- 15. 54090-08-3 CAS MSDS (2-CHLORO-5-(TRIFLUOROMETHYL)BENZENESULFONYL CHLORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Designing and Synthesis of Novel Celecoxib Derivatives with Aminosulfonylmethyl and Azidomethyl Substituents as Selective Cyclooxygenase-2 Inhibitors [jkmu.kmu.ac.ir]

- 20. US9340541B2 - Preparation of nematocidal sulfonamides - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-5-trifluoromethyl-benzenesulfonamide

This guide provides an in-depth framework for the safe handling, storage, and disposal of 2-Chloro-5-trifluoromethyl-benzenesulfonamide (CAS No. 779-71-5). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven methodologies to ensure personnel safety and experimental integrity.

Compound Profile and Physicochemical Properties

This compound is a halogenated aromatic sulfonamide derivative. Such compounds are valuable intermediates in medicinal chemistry and materials science. Understanding its physical and chemical properties is the foundation of a robust safety protocol.

| Property | Value | Source |

| CAS Number | 779-71-5 | [1][2][3] |

| Molecular Formula | C₇H₅ClF₃NO₂S | [3] |

| Molecular Weight | 259.63 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Boiling Point | 347.1°C at 760 mmHg | [4] |

| Density | 1.584 g/cm³ | [4] |

| Flash Point | 163.7°C | [4] |

Hazard Identification and GHS Classification

Regulatory and safety information indicates that this compound should be handled as a hazardous substance.[6] The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

Signal Word: Warning [7]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Source: GHS classification derived from safety data sheets for this compound and structurally similar compounds.[7][8][9]

Expert Interpretation of Hazards:

-

H302 (Harmful if swallowed): Accidental ingestion can lead to acute toxic effects. This underscores the critical importance of prohibiting eating, drinking, and smoking in laboratory areas and practicing stringent personal hygiene, such as washing hands thoroughly after handling.[10][11]

-

H315 (Causes skin irritation): Direct contact can cause redness, itching, or inflammation. The causality lies in the chemical's ability to disrupt the skin's barrier function. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent exposure.[12]

-

H319 (Causes serious eye irritation): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes. This is a high-risk hazard, making chemical safety goggles or a face shield mandatory during handling.[8][13]

-

H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the respiratory tract. The fine particulate nature of the solid compound increases the risk of aerosolization, making it imperative to handle the material in a well-ventilated area, preferably within a certified chemical fume hood.[7][10][12]

The Hierarchy of Controls: A Proactive Safety Paradigm

A foundational principle of laboratory safety is the "Hierarchy of Controls." This framework prioritizes the most effective safety measures, ensuring that reliance is not placed solely on personal protective equipment (PPE).

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

-

Engineering Controls: The primary method for controlling exposure to this compound is through proper ventilation. All handling of the solid material or its solutions should be conducted within a certified chemical fume hood to capture any dust or vapors at the source.[10][12][14] Eyewash stations and safety showers must be readily accessible.[13][15][16]

-

Administrative Controls: This includes comprehensive training on the specific hazards of this compound, the development and enforcement of Standard Operating Procedures (SOPs), and clear labeling of all containers.[11] Never work alone when handling hazardous chemicals.[11]

-

Personal Protective Equipment (PPE): PPE is the final line of defense. The table below outlines the minimum required PPE. All PPE must be inspected for integrity before use.[10][17]

| Body Area | Required PPE | Standard/Specification |

| Eyes/Face | Chemical safety goggles with side shields or a full-face shield. | OSHA 29 CFR 1910.133 or EN166 |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Inspect before use; dispose of properly after contamination.[8][12] |

| Body | Laboratory coat, long pants, and closed-toe shoes. | A chemical-resistant apron is recommended for large quantities.[11][14] |

| Respiratory | Not required if handled in a fume hood. If not, a NIOSH/MSHA approved respirator is necessary. | OSHA 29 CFR 1910.134 or EN 149 |

Standard Operating Procedures (SOPs)

Adherence to validated SOPs is crucial for minimizing risk.

SOP 1: Weighing and Handling Solid Compound

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Staging: Place a tared weigh boat on an analytical balance inside the fume hood. Place all necessary tools (spatulas, etc.) within the hood to avoid moving in and out of the containment area.

-

Dispensing: Carefully open the container inside the fume hood. Use a clean spatula to transfer the desired amount of this compound to the weigh boat. Work slowly to minimize dust generation.[8]

-

Sealing: Immediately and securely close the primary container.

-

Cleanup: Clean the spatula and any affected surfaces within the fume hood with an appropriate solvent and wipe. Dispose of contaminated wipes as hazardous waste.

-

Doffing PPE: Remove gloves and wash hands thoroughly with soap and water after the procedure is complete.[10]

SOP 2: Storage and Intralaboratory Transport

-

Storage: Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area designated for hazardous chemicals.[1][7][16] Recommended storage temperature is between 2-8°C.[7][8]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.[15]

-

Transport: When moving the container within the laboratory or facility, place it inside a secondary, shatter-proof container to mitigate the risk of spills from accidental drops.

Emergency Response Protocols

A clear and practiced emergency plan is non-negotiable.

First-Aid Measures

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][8][18] |

| Skin Contact | Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1][8][18] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][8][18] |

| Ingestion | Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][13][18] |

Spill Response Workflow

In the event of a spill, a systematic response is critical to ensure safety and prevent environmental contamination.

Caption: A systematic workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Alert & Evacuate: Immediately alert personnel in the vicinity. Evacuate the area if the spill is large or in a poorly ventilated space.[7]

-

Control: Prevent the spill from spreading or entering drains.[1]

-

Cleanup: For a solid spill, carefully sweep or shovel the material into a suitable, labeled container for hazardous waste. Avoid creating dust.[8][15] For solutions, cover with an inert absorbent material (e.g., sand, vermiculite), collect, and place in the waste container.[7]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Dispose of all cleanup materials and contaminated PPE as hazardous waste.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[5]

-

Collection: Collect waste in designated, clearly labeled, and sealed containers.[14]

-

Regulations: Disposal must be conducted through a licensed hazardous waste disposal company and in strict accordance with all local, state, and federal regulations.[5][7][18] Do not dispose of this chemical down the drain or in regular trash.[1]

References

-

PubChem. (n.d.). 2-Chloro-5-fluorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

-

Angene Chemical. (2025). Safety Data Sheet: 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. [Link]

-

University of California, Santa Cruz. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]

-

PubChem. (2019). GHS Classification Summary (Rev.8, 2019). National Center for Biotechnology Information. [Link]

-

GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals. [Link]

-

Louisiana State University. (2023). Standard Operating Procedure: HANDLING CHEMICALS. [Link]

-

Safe Work Australia. (n.d.). GHS Hazardous Chemical Information List. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. This compound | 779-71-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. mu.edu.sa [mu.edu.sa]

- 7. chemscene.com [chemscene.com]

- 8. angenechemical.com [angenechemical.com]

- 9. GHS Classification Summary (Rev.8) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. artsci.usu.edu [artsci.usu.edu]

- 11. lsu.edu [lsu.edu]

- 12. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 13. fishersci.com [fishersci.com]

- 14. benchchem.com [benchchem.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

- 17. gz-supplies.com [gz-supplies.com]

- 18. fishersci.com [fishersci.com]

The Multifaceted Mechanisms of Action of Benzenesulfonamide Derivatives: A Technical Guide

Foreword: Beyond a Single Target

The benzenesulfonamide scaffold represents a cornerstone in medicinal chemistry, a privileged structure whose derivatives have yielded a remarkable array of therapeutic agents. Historically recognized for their pioneering role as antimicrobial sulfonamides, the mechanistic landscape of these compounds has expanded dramatically. This guide moves beyond a singular focus, offering researchers, scientists, and drug development professionals an in-depth exploration of the diverse and nuanced mechanisms of action that underpin the therapeutic potential of benzenesulfonamide derivatives. We will dissect their interactions with key enzymatic targets, delve into their modulation of critical cellular signaling pathways, and provide the experimental frameworks necessary to interrogate these activities. Our approach is rooted in causality, explaining not just what to do in an experimental setting, but why specific methodologies are chosen to yield robust, self-validating data.

The Archetypal Interaction: Inhibition of Carbonic Anhydrases

The most well-characterized mechanism of action for many benzenesulfonamide derivatives is the potent inhibition of carbonic anhydrases (CAs), a family of ubiquitous metalloenzymes.[1] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in pH regulation, CO2 transport, and electrolyte secretion.[1] Dysregulation of CA activity is implicated in a host of pathologies, including glaucoma, epilepsy, and, most notably, cancer.[1][2]

The Molecular Basis of Inhibition

The inhibitory prowess of the benzenesulfonamide moiety lies in its structural and chemical complementarity to the active site of carbonic anhydrases. The sulfonamide group (-SO₂NH₂) acts as a zinc-binding group (ZBG), coordinating directly with the Zn²⁺ ion at the bottom of the enzyme's active site cavity.[3] This interaction mimics the transition state of the native substrate, effectively blocking the catalytic cycle.

The specificity and potency of inhibition are not solely dictated by the sulfonamide group. The "tail" of the benzenesulfonamide derivative, the R group attached to the benzene ring, plays a crucial role in establishing secondary interactions with amino acid residues lining the active site.[4][5] These interactions, which can be hydrophobic, hydrophilic, or hydrogen bonding, are critical for achieving isoform-selective inhibition.[4][5] For instance, exploiting differences in active site residues at positions 92 and 131 between CA isoforms can lead to the design of inhibitors with high selectivity for a desired target, minimizing off-target effects.[4]

Therapeutic Implications of CA Inhibition

Many aggressive tumors overexpress specific CA isoforms, particularly the membrane-bound CA IX and CA XII.[4][6][7] These enzymes help maintain a neutral intracellular pH while promoting an acidic extracellular microenvironment, a condition that favors tumor invasion, metastasis, and resistance to chemotherapy.[3][6][7] Benzenesulfonamide-based inhibitors that selectively target CA IX and XII are therefore a promising strategy for cancer therapy.[6][7][8] By inhibiting these enzymes, the pH balance of the tumor is disrupted, leading to increased intracellular acidification, apoptosis, and a reduction in the tumor's invasive potential.[6][7]

Certain CA isoforms, such as hCA II and hCA VII, are implicated in epileptogenesis.[2] The inhibition of these isoforms in the brain is a key mechanism for the anticonvulsant activity of some benzenesulfonamide drugs.[2] These inhibitors can effectively abolish seizures induced in preclinical models.[2]

Experimental Workflow: Characterizing Carbonic Anhydrase Inhibition

A robust evaluation of CA inhibition requires a multi-faceted approach, from initial screening to detailed mechanistic studies. The following workflow is designed to provide a comprehensive characterization of a novel benzenesulfonamide derivative.

Caption: A logical workflow for the characterization of benzenesulfonamide derivatives as carbonic anhydrase inhibitors.

This method is the gold standard for measuring the catalytic activity of carbonic anhydrase and its inhibition. It relies on the principle that the hydration of CO₂ produces a proton, leading to a decrease in the pH of a buffered solution containing a pH indicator.

Rationale: The stopped-flow technique allows for the measurement of rapid enzymatic reactions by rapidly mixing the enzyme and substrate and monitoring the reaction progress on a millisecond timescale. This is essential for accurately determining the initial velocity of the CA-catalyzed reaction.

Materials:

-

Stopped-flow spectrophotometer

-

Human carbonic anhydrase isoforms (e.g., hCA II, hCA IX)

-

Test benzenesulfonamide derivative

-

CO₂-saturated water

-

Buffer (e.g., Tris-HCl) at a specific pH

-

pH indicator (e.g., p-nitrophenol)

Procedure:

-

Enzyme Preparation: Prepare a stock solution of the carbonic anhydrase isoform in the assay buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of the benzenesulfonamide derivative in a suitable solvent (e.g., DMSO), followed by further dilution in the assay buffer.

-

Reaction Setup:

-

Syringe 1: Load with the enzyme solution pre-incubated with the inhibitor (or vehicle control).

-

Syringe 2: Load with CO₂-saturated water and the pH indicator.

-

-

Measurement:

-

Rapidly mix the contents of the two syringes in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator over time at its characteristic wavelength.

-

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction from the linear phase of the absorbance change.

-

Plot V₀ against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Use the Cheng-Prusoff equation to calculate the inhibition constant (Kᵢ) from the IC₅₀ value.

-

Self-Validation: The inclusion of a known, potent CA inhibitor (e.g., acetazolamide) as a positive control is crucial for validating the assay's performance. The vehicle control (e.g., DMSO) should show no significant inhibition of enzyme activity.

Beyond Carbonic Anhydrase: Diverse Enzymatic Targets

While CA inhibition is a hallmark of benzenesulfonamides, their therapeutic reach extends to other enzyme families. The versatility of the benzenesulfonamide scaffold allows for its adaptation to interact with a range of active sites.

Tyrosine Kinase Inhibition

Certain benzenesulfonamide derivatives have been shown to inhibit tyrosine kinases, enzymes that play a critical role in cellular signaling pathways controlling growth, proliferation, and differentiation.[9] For example, some quinazoline sulfonates show structural similarity to known tyrosine kinase inhibitors and can induce cell cycle arrest.[9] In glioblastoma, benzenesulfonamide analogs have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a receptor tyrosine kinase.[10][11]

Lipoxygenase Inhibition

Benzenesulfonamide derivatives have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX), an enzyme involved in inflammatory pathways and platelet aggregation.[12] The mechanism involves specific interactions within the enzyme's active site, where the 2-OH group on a benzylamino moiety was found to be essential for activity.[12]

Other Enzymatic Targets

The inhibitory spectrum of benzenesulfonamides also includes:

-

Matrix Metalloproteinases (MMPs): Pyrazoline benzenesulfonamide derivatives have shown inhibitory activity against MMP-2 and MMP-9, enzymes involved in cancer invasion and metastasis.[13]

-

Cyclooxygenase-2 (COX-2): Some derivatives also exhibit inhibitory effects on COX-2, a key enzyme in inflammation and pain pathways.[13]

-

α-Glycosidase and α-Amylase: Novel benzenesulfonamide derivatives have been developed as multi-target agents against enzymes associated with metabolic diseases, including α-glycosidase and α-amylase.[14][15]